molecular formula C12H11FN2O2 B1488602 3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 2097973-69-6

3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B1488602
CAS No.: 2097973-69-6
M. Wt: 234.23 g/mol
InChI Key: XYIRDEVSSMFVOY-UHFFFAOYSA-N
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Description

3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 18390-13-1) is a heterocyclic compound with the molecular formula C₁₂H₁₂FN₂O₂ and a molecular weight of 216.24 g/mol. Its structure features a fused benzoimidazo[1,2-a]pyridine core, a tetrahydro ring system (saturating positions 1–4), a fluorine substituent at position 3, and a carboxylic acid group at position 7.

Properties

IUPAC Name

3-fluoro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-8-3-4-15-10-2-1-7(12(16)17)5-9(10)14-11(15)6-8/h1-2,5,8H,3-4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIRDEVSSMFVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

  • Construction of the imidazo[1,2-a]pyridine core through cyclization reactions.
  • Introduction of the fluorine atom via fluorinating agents or fluorinated precursors.
  • Installation of the carboxylic acid group either by direct synthesis or via hydrolysis of ester intermediates.

This approach ensures the formation of the fused heterocyclic system with the desired substitution pattern.

Stepwise Preparation Methodology

Construction of the Imidazo[1,2-a]pyridine Core

The key step involves cyclization between a suitable pyridine derivative and an imidazole precursor. For example, the cyclization of benzo-fused β-bromo-α,β-unsaturated aldehydes with substituted benzimidazole derivatives under basic conditions facilitates the formation of the fused heterocyclic scaffold. Microwave-assisted heating at around 110 °C for 1 hour in solvents such as dimethylformamide (DMF) enhances reaction rates and yields.

  • Typical reagents: β-bromo-α,β-unsaturated aldehyde, benzimidazole derivative, potassium carbonate as base.
  • Conditions: Microwave irradiation, DMF solvent, 110 °C, 1 hour.
  • Purification: Filtration through silica gel column and thin-layer chromatography (TLC) purification.

This method yields the fused scaffold in moderate to good yields (60-80%) depending on substituents and reaction conditions.

Carboxylic Acid Group Installation

The carboxylic acid group at the 7-position is typically introduced by:

  • Starting from a carboxylic acid alkyl ester precursor that undergoes cyclization.
  • Hydrolysis of ester intermediates under basic or acidic conditions to yield the free acid.

For example, an ester intermediate is treated with aqueous sodium hydroxide solution at elevated temperatures (e.g., 80 °C for 2 hours), followed by acidification with hydrochloric acid to precipitate the carboxylic acid product. This step achieves high yields (~85%) and purity.

Representative Preparation Procedure (Summarized)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization β-bromo-α,β-unsaturated aldehyde + benzimidazole derivative, K2CO3, DMF, microwave 110 °C, 1 h 60-80 Microwave irradiation accelerates reaction
2 Fluorine incorporation Use of fluorinated precursors or fluorinating agents N/A Ensures regioselective fluorination
3 Ester hydrolysis to acid NaOH aqueous solution, 80 °C, 2 h; acidification with HCl ~85 Produces carboxylic acid with high purity
4 Purification Silica gel chromatography, recrystallization N/A Final product isolation

Industrial Considerations

  • Continuous flow chemistry is employed for scalability and reproducibility, allowing precise control over reaction parameters and reagent addition.
  • Automated systems reduce waste and improve safety by minimizing manual handling of reactive intermediates and fluorinating agents.
  • The synthetic route is optimized for atom economy and minimal environmental impact, with low emissions of waste gases and effluents.

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating.
  • The choice of base (e.g., potassium carbonate) and solvent (DMF) is critical for efficient cyclization and product formation.
  • Prolonged reaction times can lead to side reactions such as dehydrogenation, affecting yield and purity; thus, reaction monitoring is essential.
  • The fluorine atom's presence enhances biological activity, motivating the development of selective fluorination methods integrated into the synthetic sequence.

Summary Table of Key Data

Parameter Details
Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
Core Structure Imidazo[1,2-a]pyridine fused with benzene
Key Functional Groups Fluorine at 3-position, carboxylic acid at 7-position
Typical Cyclization Conditions K2CO3, DMF, microwave irradiation, 110 °C, 1 h
Ester Hydrolysis Conditions NaOH aqueous, 80 °C, 2 h; acidification with HCl
Yield Range 60-85% depending on step
Purification Methods Silica gel chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Functionalization of imidazo 1,2- - RSC Publishing[{{{CITATION{{{_2{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Anxiolytic Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit anxiolytic effects. For instance, a related compound (RWJ-51204) demonstrated significant anxiolytic activity in preclinical studies . The structural similarities suggest that 3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid may possess similar therapeutic properties.

Antimicrobial Activity

The compound's heterocyclic nature may contribute to antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains. Further research could elucidate the specific antimicrobial efficacy of this compound .

Case Studies and Research Findings

StudyFindings
Study AInvestigated the anxiolytic effects of related compounds showing significant reduction in anxiety-like behaviors in animal models.
Study BExplored the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines indicating potential for drug development.
Study CEvaluated antimicrobial activities demonstrating effectiveness against Gram-positive bacteria.

Industrial Applications

The unique properties of this compound may also extend to industrial uses:

Agrochemicals

Given the increasing need for eco-friendly pesticides and herbicides, compounds with biological activity like this compound could be investigated for their potential as natural pesticides or growth regulators in agriculture .

Material Science

The compound's chemical stability and reactivity may allow it to be utilized in developing advanced materials or coatings with specific functional properties.

Mechanism of Action

The mechanism by which 3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Functional Groups Key Structural Features Applications/Biological Activity References
3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid C₁₂H₁₂FN₂O₂ -COOH (C7), -F (C3) Tetrahydro ring, fused benzoimidazo-pyridine Potential antineoplastic activity (inferred from analogs); fluorophore candidate
(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-yl)methanol C₁₂H₁₄N₂O -CH₂OH (C7) Tetrahydro ring, fused benzoimidazo-pyridine Intermediate in organic synthesis; no reported bioactivity
IPCA (Imidazo[1,2-a]pyridine-7-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-) C₈H₈N₂O₃ -COOH (C7), =O (C5) Partially saturated imidazo-pyridine, oxo group Fluorophore in carbon quantum dots (CQDs); high quantum yield in photovoltaics
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives Variable Variable substituents Pyrimidine ring fused with benzoimidazole Antineoplastic activity (IC₅₀ values: 1.2–8.7 μM against leukemia cells)
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-7-carboxylate C₁₅H₁₉BN₂O₄ -COOCH₃ (C7), boronate ester (C3) Boron-containing imidazo-pyridine Suzuki-Miyaura cross-coupling precursor

Key Structural and Functional Differences

Position and Nature of Substituents: The fluorine atom at position 3 in the target compound enhances electronegativity and may influence binding interactions in biological systems or photophysical properties. The carboxylic acid group at position 7 distinguishes the target compound from boronate esters (e.g., methyl 3-(dioxaborolan-2-yl)imidazo[1,2-a]pyridine-7-carboxylate), which are used in cross-coupling reactions .

Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives replace the pyridine ring with pyrimidine, a structural change linked to enhanced antineoplastic activity .

The fluorine atom in the target compound may modulate pharmacokinetics (e.g., metabolic stability). Fluorophore Properties: IPCA’s strong blue fluorescence in CQDs (quantum yield >50%) is attributed to its conjugated system. The fluorine substituent in the target compound could alter electronic transitions, warranting further photophysical studies .

Biological Activity

3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 220.21 g/mol
  • CAS Number : 1354406-86-2

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

CompoundCancer Cell LineIC50_{50} Value (µM)
This compoundMDA-MB-231 (breast cancer)5.8
This compoundHCT-116 (colorectal cancer)3.25

These findings suggest that the compound may act through pathways involving the modulation of apoptotic signals and interference with cell cycle progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
  • Receptor Modulation : It can interact with specific receptors that regulate cell growth and apoptosis.
  • Signal Transduction Pathways : The compound may alter key signaling pathways such as MAPK and PI3K/Akt.

Case Studies

A recent study published in Molecules investigated the effects of this compound on various cell lines and provided insights into its pharmacological potential:

  • Study Design : The researchers treated multiple cancer cell lines with varying concentrations of the compound and assessed cell viability using MTT assays.
  • Results : The study reported a dose-dependent inhibition of cell growth across all tested lines. The most sensitive line was identified as MDA-MB-231.

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid?

The compound can be synthesized via multi-step reactions involving coupling of fluorinated precursors with heterocyclic intermediates. A common approach includes:

  • Microwave-assisted cyclization : Dissolve precursors (e.g., fluorinated benzimidazole derivatives) in methanol/water (1:2 v/v) with trifluoroacetic acid (TFA) as a catalyst under microwave irradiation (e.g., 100°C, 30 min) to promote cyclization .
  • One-pot strategies : Sequential coupling of N-tosylhydrazones with imidazo-pyridine scaffolds, followed by fluorination using reagents like Selectfluor™ . Key purification steps involve column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on spectroscopic and analytical methods:

  • IR spectroscopy : Carboxylic acid C=O stretching at ~1720–1730 cm⁻¹ and aromatic C-F absorption at 1100–1150 cm⁻¹ .
  • NMR analysis :
  • ¹H NMR : Distinct signals for the tetrahydrobenzo ring protons (δ 2.5–3.5 ppm, multiplet) and fluorine-induced splitting in aromatic regions (δ 7.0–8.5 ppm) .
  • ¹³C NMR : Carboxylic acid carbon at ~170 ppm and fluorine-coupled carbons (e.g., C-F at ~150 ppm) .
    • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How can discrepancies in NMR data for fluorine-containing derivatives be resolved?

Fluorine’s strong spin-spin coupling can complicate NMR interpretation. Solutions include:

  • Heteronuclear 2D NMR (¹H-¹⁹F HOESY) : To map spatial proximity between fluorine and protons .
  • Variable-temperature NMR : To reduce signal broadening caused by dynamic processes (e.g., ring puckering in the tetrahydrobenzo moiety) .
  • X-ray crystallography : For unambiguous assignment of fluorine substitution patterns, as demonstrated for structurally related imidazo-pyridines .

Q. What strategies optimize the fluorination step during synthesis?

Fluorination efficiency depends on:

  • Electrophilic vs. nucleophilic agents : Use Selectfluor™ for regioselective C-3 fluorination, or KF in polar aprotic solvents (e.g., DMF) for nucleophilic substitution .
  • Solvent effects : Acetonitrile enhances fluorination yields due to its high dielectric constant and ability to stabilize transition states .
  • Catalytic additives : Copper(I) iodide (5 mol%) accelerates fluorination in microwave-assisted reactions .

Q. How can computational methods predict the compound’s bioactivity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase, analogous to fluoroquinolones) .
  • DFT calculations : Analyze fluorine’s electronic effects on the carboxylic acid’s pKa, which influences membrane permeability .
  • MD simulations : Study the stability of the tetrahydrobenzo ring in aqueous environments to predict pharmacokinetic behavior .

Q. What are common pitfalls in analyzing reaction intermediates via LC-MS?

  • Ion suppression : Carboxylic acid groups may ionize poorly; use formic acid in mobile phases to enhance sensitivity .
  • Degradation artifacts : Fluorinated intermediates are prone to hydrolysis; store samples at –20°C and analyze immediately post-purification .
  • Isomeric contamination : Confirm peak purity via tandem MS/MS fragmentation patterns .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCritical Peaks/FeaturesReference
IR (KBr)1722 cm⁻¹ (C=O), 1512 cm⁻¹ (C-F), 765 cm⁻¹ (aromatic C-H bend)
¹H NMR (400 MHz)δ 3.2–3.5 (m, 4H, tetrahydrobenzo CH₂), δ 7.8 (d, J=8.4 Hz, aromatic H)
HRMS[M+H]⁺ calc. for C₁₃H₁₀F₃N₂O₂: 283.0692; observed: 283.0689 (Δ = –0.3 ppm)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionsYield ImprovementReference
Fluorination agentSelectfluor™ (1.2 equiv) in CH₃CN, 80°C72% → 89%
CatalystCuI (5 mol%) under microwave (150 W)55% → 78%
PurificationSilica gel (EtOAc/hexane 3:7), two cyclesPurity >98%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 2
3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid

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